
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, difluoropiperidine, and trifluoroethanone moieties. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group is introduced through a reaction between benzyl alcohol and an appropriate halide under basic conditions.
Synthesis of Difluoropiperidine: The difluoropiperidine moiety is synthesized by fluorinating a piperidine derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling Reaction: The benzyloxy and difluoropiperidine intermediates are coupled using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Chemischer Reaktionen
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the difluoropiperidine and trifluoroethanone moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone include:
1-(4-(Methoxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone: This compound has a methoxy group instead of a benzyloxy group, which may alter its chemical reactivity and biological activity.
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanol: The alcohol derivative may have different solubility and reactivity compared to the ketone.
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoropropanone: This compound has an additional carbon in the alkyl chain, which can affect its steric properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H16F5NO2 |
|---|---|
Molekulargewicht |
337.28 g/mol |
IUPAC-Name |
1-[3,3-difluoro-4-(phenylmethoxymethyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C15H16F5NO2/c16-14(17)10-21(13(22)15(18,19)20)7-6-12(14)9-23-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI-Schlüssel |
YHKKSXWIZCJNNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(C1COCC2=CC=CC=C2)(F)F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


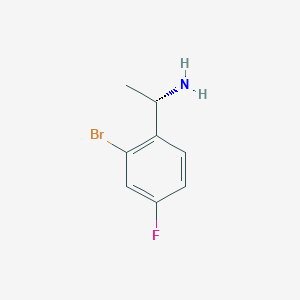
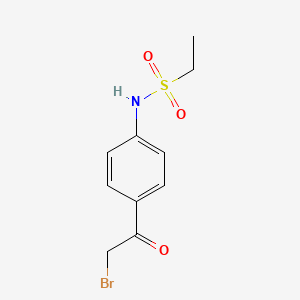
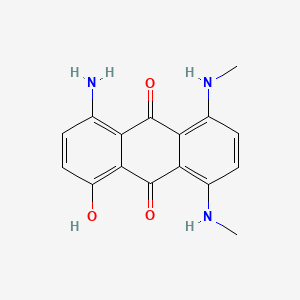
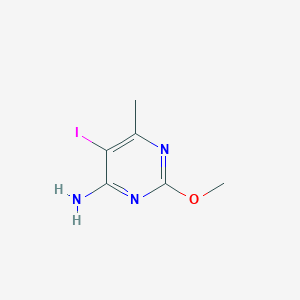

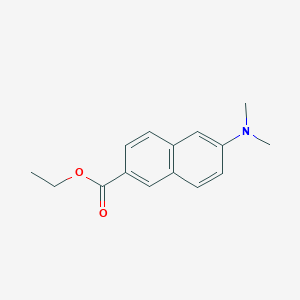
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)
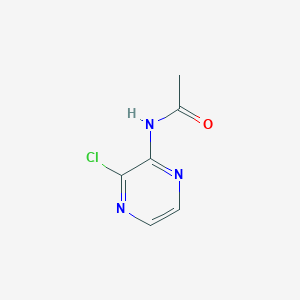
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)





